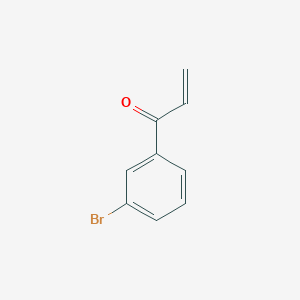

1-(3-Bromophenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Bromophenyl)prop-2-en-1-one is an organic compound belonging to the chalcone family. Chalcones are characterized by their α, β-unsaturated carbonyl system, which consists of two aromatic rings connected by a three-carbon bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3-bromobenzaldehyde with acetophenone in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an ethanol solution and stirred for several hours at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. Purification is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl group to saturated alcohols.

Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions

Major Products:

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated alcohols.

Substitution: Various substituted aromatic compounds

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Investigated for its biological activities, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials with specific mechanical and optical properties

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)prop-2-en-1-one exerts its effects involves the inhibition of key enzymes such as monoamine oxidase and acetylcholinesterase. This inhibition is achieved through the binding of the compound to the active sites of these enzymes, preventing their normal function. This action is particularly relevant in the context of neuroprotection, where the compound helps to mitigate oxidative stress and neuronal degeneration .

Comparison with Similar Compounds

- (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one

- (E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one

- (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2,3-dichlorophenyl)prop-2-en-1-one .

Uniqueness: 1-(3-Bromophenyl)prop-2-en-1-one stands out due to its specific substitution pattern on the aromatic ring, which imparts unique chemical and biological properties. Its ability to inhibit both monoamine oxidase and acetylcholinesterase makes it a dual-acting compound with significant potential in neuroprotective therapies .

Biological Activity

1-(3-Bromophenyl)prop-2-en-1-one, also known as a brominated chalcone derivative, has garnered attention for its diverse biological activities. Chalcones, characterized by their structure of 1,3-diaryl-2-propen-1-one, have been studied for various pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a bromine atom attached to a phenyl ring at the 3-position of the chalcone structure. This substitution may influence its biological activity by affecting electronic properties and steric factors.

Chemical Structure

Molecular Weight : 218.06 g/mol

Melting Point : Data not extensively available in literature.

Anticancer Activity

Numerous studies suggest that chalcone derivatives exhibit significant anticancer properties. For instance, research has shown that brominated chalcones can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at the G2/M phase.

- Induction of Apoptosis : Mechanisms include the activation of caspases and the modulation of Bcl-2 family proteins.

A notable study demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's IC50 values ranged from 10 to 30 µM depending on the cell line tested .

Antimicrobial Activity

Chalcones have been recognized for their antimicrobial properties. In vitro studies have shown that this compound possesses antibacterial and antifungal activities:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- Fungal Strains Tested : Candida albicans

The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a natural antimicrobial agent .

Enzyme Inhibition

Research indicates that chalcones can act as inhibitors of various enzymes, particularly monoamine oxidases (MAOs). The inhibition of MAO-B is particularly relevant due to its role in neurodegenerative disorders.

Monoamine Oxidase Inhibition

The compound has been reported to inhibit MAO-B with an IC50 value of approximately 0.045 µM . This inhibition can enhance levels of neurotransmitters such as dopamine, which is beneficial in conditions like Parkinson's disease.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the bromine atom is crucial for enhancing its potency against certain biological targets.

| Substituent | Biological Activity | IC50 Value (µM) |

|---|---|---|

| No substitution | Low activity | >100 |

| 3-Bromo | Moderate activity | 30 |

| Other halogens | Variable | Varies |

Study on Anticancer Effects

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various chalcone derivatives, including this compound. The study concluded that this compound significantly inhibited tumor growth in xenograft models and induced apoptosis through mitochondrial pathways .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of several brominated chalcones against clinical isolates. The results indicated that this compound exhibited superior activity compared to standard antibiotics, suggesting its potential use in treating resistant strains .

Properties

IUPAC Name |

1-(3-bromophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRILSVOMBCDBTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.